molecular formula C7H7IN2O2 B567750 Methyl 2-amino-5-iodonicotinate CAS No. 1227048-78-3

Methyl 2-amino-5-iodonicotinate

Cat. No.: B567750
CAS No.: 1227048-78-3
M. Wt: 278.049
InChI Key: HUTQNYUTHDVISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-iodonicotinate is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol It is a derivative of nicotinic acid, featuring an amino group at the 2-position and an iodine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-iodonicotinate can be synthesized through several methods. One common approach involves the iodination of methyl 2-amino-nicotinate. This reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl derivative of the original compound.

Scientific Research Applications

Methyl 2-amino-5-iodonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-iodonicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromonicotinate
  • Methyl 2-amino-5-chloronicotinate
  • Methyl 2-amino-5-fluoronicotinate

Uniqueness

Methyl 2-amino-5-iodonicotinate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-amino-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTQNYUTHDVISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737223
Record name Methyl 2-amino-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227048-78-3
Record name Methyl 2-amino-5-iodo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227048-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.